

Application Notes and Protocols for Forced Degradation Studies of Metoclopramide

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Compound of Interest

Compound Name: *N*-Acetyl Metoclopramide

Cat. No.: B132811

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Introduction

Metoclopramide is a widely used antiemetic and prokinetic agent.^[1] To ensure its quality, safety, and efficacy, regulatory bodies like the International Council for Harmonisation (ICH) mandate the performance of forced degradation (or stress testing) studies.^[2] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.^{[3][4]} This document provides detailed protocols for conducting forced degradation studies on Metoclopramide and outlines its primary metabolic pathways. While N-acetylation is a common metabolic route for many drugs, the primary metabolism of Metoclopramide involves oxidation (N-deethylation and N-hydroxylation) via cytochrome P450 enzymes, particularly CYP2D6, as well as glucuronide and sulfate conjugation.^{[1][5][6]}

Metoclopramide Degradation and Metabolic Pathways

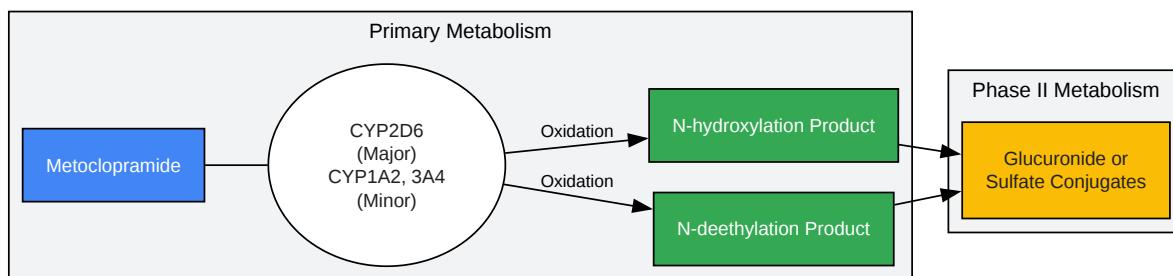
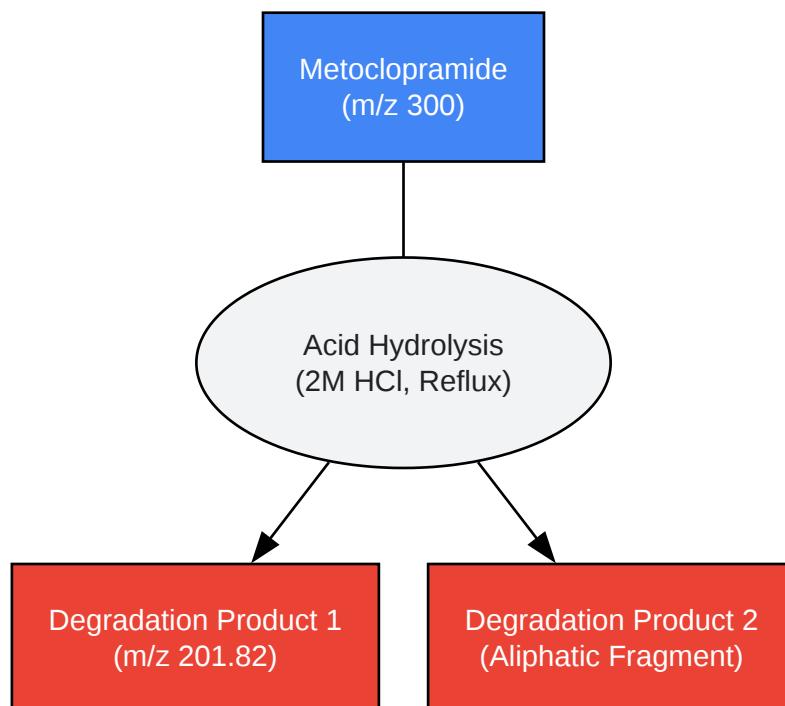
Forced degradation studies intentionally expose the drug substance to stress conditions to produce degradation products that might be expected to form during storage.^[7] The main degradation pathways for Metoclopramide include hydrolysis, oxidation, and photolysis.

- Acid Hydrolysis: Under acidic conditions, Metoclopramide is known to be labile, leading to the formation of specific degradants.

- Photodegradation: Exposure to light can cause significant degradation.[8][9] Studies have shown that Metoclopramide degrades rapidly under UV irradiation, with primary mechanisms being the hydroxylation of the aromatic ring and dealkylation of the amino group.[10][11] The main degradation pathway involves the scission of the C-Cl bond.[8]
- Metabolism: In vivo, Metoclopramide is primarily metabolized in the liver. The major metabolic pathways are N-deethylation of the diethylamine group and N-hydroxylation on the phenyl ring amine, reactions predominantly catalyzed by the CYP2D6 enzyme.[5][12] Other enzymes like CYPs 1A2, 2C9, 2C19, and 3A4 also contribute to its metabolism.[5]

Below is a workflow diagram for conducting a forced degradation study.





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References

- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
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